![molecular formula C13H16ClN3O B2360922 2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide CAS No. 2411266-85-6](/img/structure/B2360922.png)
2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide
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Description
Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been used in the synthesis of various drugs due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic 5–6 heterocycle . The specific structure of “2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide” would include these rings along with the specified functional groups.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide” would depend on its specific structure. Imidazo[1,2-a]pyridines, in general, are recognized for their wide range of applications in medicinal chemistry .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-9-4-3-7-17-8-11(16-12(9)17)5-6-15-13(18)10(2)14/h3-4,7-8,10H,5-6H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEZVSWVXRTEJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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